2-Cyanophenyl cyclopentyl ketone
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Overview
Description
2-Cyanophenyl cyclopentyl ketone is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 . It appears as a red oil .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . One efficient protocol involves the use of a hydroxy ketone intermediate . The process includes five steps: reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration in the presence of an acidic ionic liquid, oxidation of the synthesized alkene by potassium permanganate to give the corresponding hydroxy ketone intermediate, imination of this intermediate by methyl amine, and finally, the rearrangement of the obtained imine at elevated temperature .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C13H13NO/c14-9-11-7-3-4-8-12(11)13(15)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 .Scientific Research Applications
Enzymatic Catalysis and Biosynthesis
The study of cyclopentyl ketones has provided insights into enzymatic catalysis and biosynthesis pathways. For instance, the enzymatic formation of cyclopentyl[b]indole structures in the biosynthesis of cyanobacterial sunscreens involves cyclization and decarboxylation processes. This highlights the compound's role in understanding enzymatic mechanisms and its potential application in biosynthetic pathways (Balskus & Walsh, 2009).
Asymmetric Catalysis
Research on cyclopentyl ketones has also contributed to advancements in asymmetric catalysis. Studies on highly efficient and highly enantioselective asymmetric hydrogenation of ketones, including cyclopentyl ketones, have demonstrated their role in achieving high reactivity and excellent enantioselectivities. This is crucial for the development of new catalytic systems in organic synthesis (Li et al., 2009).
Organic Synthesis and Material Science
Further, cyclopentyl ketones have been utilized in the synthesis of novel materials. For example, novel poly(arylene ether ketone)s containing phenyl- and 4-cyanophenyl substituents have been synthesized, showing potential applications as polymer electrolyte membranes for fuel cells. These materials exhibit significant properties such as high proton conductivities and good thermal-oxidative stability, demonstrating the compound's utility in developing new materials for energy applications (Guo et al., 2010).
Future Directions
The synthesis of 2-Cyanophenyl cyclopentyl ketone has been a subject of interest due to its potential use in the synthesis of ketamine . A novel process for the synthesis of this compound from cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde has been validated . This novel process can increase awareness among law enforcement officers and forensic practitioners about these novel starting materials for the synthesis of ketamine .
Properties
IUPAC Name |
2-(cyclopentanecarbonyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-9-11-7-3-4-8-12(11)13(15)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEFWVXZZRTNFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642556 |
Source
|
Record name | 2-(Cyclopentanecarbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-34-9 |
Source
|
Record name | 2-(Cyclopentylcarbonyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Cyclopentanecarbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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